Product packaging for 2,6-DI-Tert-butyl-4-methoxyphenol(Cat. No.:CAS No. 20137-67-1)

2,6-DI-Tert-butyl-4-methoxyphenol

Cat. No.: B10841371
CAS No.: 20137-67-1
M. Wt: 236.35 g/mol
InChI Key: SLUKQUGVTITNSY-UHFFFAOYSA-N
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Description

Position within Hindered Phenol (B47542) Chemistry and Antioxidant Science

2,6-Di-tert-butyl-4-methoxyphenol (B167138) is a prominent member of the sterically hindered phenol family, a class of compounds renowned for their antioxidant properties. nih.gov The defining feature of these phenols is the presence of bulky alkyl groups, typically tert-butyl, at the ortho positions relative to the hydroxyl group. This steric hindrance plays a crucial role in their function as antioxidants. It modulates the reactivity of the phenolic hydrogen, making the molecule an effective free radical scavenger while also enhancing the stability of the resulting phenoxyl radical. nih.gov This stability prevents the propagation of radical chain reactions, which are the root cause of oxidative degradation in various materials. nih.gov

The antioxidant mechanism of hindered phenols like this compound involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized through resonance and the steric shielding provided by the tert-butyl groups, which limits its ability to initiate new oxidation chains. The efficacy of these phenols as antioxidants is influenced by the nature of the substituents on the aromatic ring. nih.gov In the case of this compound, the electron-donating methoxy (B1213986) group at the para-position further enhances its antioxidant capacity.

This compound is widely utilized as a stabilizer in a variety of industrial products, including plastics, polymers, rubber, elastomers, fuels, and lubricants, to prevent oxidative degradation and discoloration. ontosight.ai It is also used as a preservative in cosmetics and some food products to extend shelf life. ontosight.aichemicalbook.com

Contemporary Research Landscape and Unexplored Scientific Avenues

Current research on this compound and related hindered phenols is multifaceted. One area of focus is the synthesis of novel derivatives with enhanced antioxidant efficacy or tailored properties for specific applications. nih.gov For instance, research has explored the synthesis of various derivatives by modifying the para-substituent to fine-tune the compound's antioxidant activity and physical properties. researchgate.net

Another significant area of investigation is the synergistic effect of combining this compound with other antioxidants. Studies have shown that mixtures of hindered phenols, such as combining it with butylated hydroxytoluene (BHT), can exhibit enhanced antioxidant and anti-inflammatory activities compared to the individual compounds alone. iiarjournals.orgnih.gov This synergy is attributed to complex chemical interactions between the different antioxidant species. iiarjournals.org

Despite the existing body of research, several scientific avenues remain relatively unexplored. A deeper understanding of the metabolic pathways and potential bioactive intermediates of this compound is needed. nih.gov While its primary role as an antioxidant is well-established, its broader biological activities and potential therapeutic applications warrant further investigation. For example, some studies have hinted at anti-inflammatory properties, but the underlying mechanisms are not fully elucidated. iiarjournals.orgnih.govresearchgate.net

Furthermore, the development of more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives presents a challenge and an opportunity for green chemistry research. google.com Investigating its behavior and fate in various environmental systems is another crucial area for future studies. ontosight.ai Additionally, exploring its potential in advanced materials science, beyond its traditional role as a stabilizer, could unveil novel applications.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H24O2 ontosight.ainih.gov
Molecular Weight236.35 g/mol nih.govclearsynth.com
Melting Point102-106 °C chemicalbook.comthermofisher.com
AppearanceWhite to beige crystalline powder chemicalbook.comthermofisher.com
IUPAC NameThis compound nih.govthermofisher.com
CAS Number489-01-0 nih.govclearsynth.com

Spectroscopic Data of this compound

Spectroscopic TechniqueKey DataSource
1H NMRData available nih.govchemicalbook.com
13C NMRData available nih.govchemicalbook.com
Mass SpectrometryData available nih.govchemicalbook.com
Infrared SpectroscopyConforms to structure thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B10841371 2,6-DI-Tert-butyl-4-methoxyphenol CAS No. 20137-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-ditert-butyl-4-methoxyphenol
Source PubChem
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InChI

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUKQUGVTITNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041379
Record name 2,6-Di-tert-butyl-4-methoxyphenol
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

489-01-0
Record name 2,6-Di-tert-butyl-4-methoxyphenol
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Record name 3,5-Di-tert-butyl-4-hydroxyanisole
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Record name 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL
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Record name 2,6-Di-tert-butyl-4-methoxyphenol
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Record name 2,6-di-tert-butyl-4-methoxyphenol
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Record name 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL
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Sophisticated Structural Elucidation and Molecular Characterization of 2,6 Di Tert Butyl 4 Methoxyphenol

Advanced Spectroscopic Investigations for Definitive Structural Assignment

Spectroscopic methods are fundamental in confirming the identity and purity of 2,6-di-tert-butyl-4-methoxyphenol (B167138). Each technique provides a unique piece of the structural puzzle, from atomic connectivity to vibrational and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

The ¹H NMR spectrum is characterized by its simplicity, which arises from the molecule's symmetry. The two bulky tert-butyl groups are chemically equivalent, as are the two protons on the aromatic ring. This results in a few distinct signals, each corresponding to a unique proton environment.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon framework. chemicalbook.com The symmetry of the molecule is again evident, with signals corresponding to the equivalent tert-butyl carbons, aromatic carbons, and the methoxy (B1213986) carbon.

¹H and ¹³C NMR Spectral Data for this compound

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
tert-Butyl Protons (-C(CH₃)₃) ~1.4 (singlet, 18H) ~30.1 (tert-C), ~31.7 (CH₃)
Methoxy Protons (-OCH₃) ~3.7 (singlet, 3H) ~55.5
Aromatic Protons (Ar-H) ~6.7 (singlet, 2H) ~114.2 (C3, C5)
Phenolic Proton (-OH) ~5.0 (singlet, 1H) Not Applicable
Aromatic Carbon (C-OH) Not Applicable ~148.8 (C1)
Aromatic Carbon (C-OCH₃) Not Applicable ~153.5 (C4)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the precise molecular formula. For this compound, the molecular formula is C₁₅H₂₄O₂. nih.govnih.govebi.ac.uk The monoisotopic mass is calculated to be 236.17763 Da. nih.govebi.ac.uk

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that further confirm the structure. nih.gov The protonated molecule [M+H]⁺ has an m/z of approximately 237.1849. nih.gov Collision-induced dissociation of this precursor ion typically involves the loss of a methyl group (-CH₃) leading to a fragment at m/z 222.1, or the loss of a tert-butyl group (-C₄H₉) resulting in a fragment at m/z 179. nih.gov

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₅H₂₄O₂ nih.govnih.gov
Monoisotopic Mass 236.17763 Da nih.govebi.ac.uk
Precursor Ion [M+H]⁺ 237.1849 m/z nih.gov
Major Fragment Ion 221.1 m/z nih.gov
Major Fragment Ion 222.1 m/z nih.gov
Precursor Ion [M-H]⁻ 235.1704 m/z nih.gov

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both FTIR and Raman techniques, probes the functional groups within a molecule by measuring the absorption or scattering of infrared radiation corresponding to specific bond vibrations. nih.gov The spectra for this compound show characteristic bands that confirm the presence of its key functional groups. chemicalbook.com

A prominent feature in the FTIR spectrum is a broad absorption band in the region of 3650-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and position of this band can be influenced by hydrogen bonding. Strong bands corresponding to C-H stretching of the tert-butyl and methoxy groups are observed in the 3000-2850 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region, while C-O stretching for the phenol (B47542) and methoxy ether linkages gives rise to signals in the 1250-1000 cm⁻¹ range.

Key Vibrational Frequencies for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H Stretch (Phenol) 3650 - 3600
C-H Stretch (Alkyl) 3000 - 2850
C=C Stretch (Aromatic) 1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system. For the closely related compound 2,6-di-tert-butyl-4-methylphenol, an absorption maximum is observed at 278 nm in ethanol. nih.gov A similar absorption profile is anticipated for this compound, influenced by the auxochromic effects of the hydroxyl and methoxy substituents.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Conformational Analysis and Stereochemical Insights

The conformation of this compound is largely governed by steric effects. The two large tert-butyl groups are positioned ortho to the hydroxyl group, creating significant steric hindrance. This crowding restricts the free rotation around the C-O bond of the phenol and influences the orientation of the methoxy group.

From a stereochemical perspective, this compound is an achiral molecule. nih.gov It possesses a plane of symmetry that runs through the hydroxyl group, the C1-C4 axis of the benzene ring, and the methoxy group, rendering it incapable of existing as enantiomers.

Isomeric Differentiation and Structural Analog Studies

The precise characterization of this compound is critically dependent on distinguishing it from its isomers and understanding its properties relative to its structural analogs. Spectroscopic techniques are fundamental in this regard, as minor changes in molecular structure can lead to significant and measurable differences in spectral output.

Isomeric Differentiation

Positional isomers of this compound, such as 2,5-di-tert-butyl-4-methoxyphenol, present a significant analytical challenge. Although they share the same molecular formula (C15H24O2) and mass (236.35 g/mol ), the different arrangement of the tert-butyl groups on the phenol ring results in distinct chemical environments for the constituent atoms. nih.govnih.govspectrabase.com These differences are most clearly revealed through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly powerful for distinguishing between isomers. For this compound, the symmetry of the molecule results in a single signal for the two equivalent aromatic protons and a single signal for the 18 equivalent protons of the two tert-butyl groups. chemicalbook.com In an asymmetrical isomer like 2,5-di-tert-butyl-4-methoxyphenol, the two aromatic protons would be in different chemical environments and thus exhibit distinct signals with different chemical shifts and coupling patterns. spectrabase.com The position of the hydroxyl (-OH) group also significantly influences the chemical shifts of adjacent aromatic protons. stackexchange.com

Infrared (IR) Spectroscopy: The vibrational frequencies of the C-H and O-H bonds are sensitive to the steric environment. The significant steric hindrance around the hydroxyl group in the 2,6-isomer, caused by the adjacent tert-butyl groups, affects its stretching frequency compared to a less hindered isomer.

Mass Spectrometry (MS): While isomers have the same molecular ion peak, their fragmentation patterns under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can differ. The stability of the resulting fragments is influenced by the substituent positions, leading to variations in the relative abundance of fragment ions. For this compound, a characteristic peak is observed at m/z 221, corresponding to the loss of a methyl group (-CH3). nih.gov

Table 1: Spectroscopic Data for Isomeric Differentiation Specific spectral data for isomers can vary based on solvent and experimental conditions. The following table provides expected distinguishing features.

FeatureThis compound2,5-di-tert-butyl-4-methoxyphenol (Expected)
¹H NMR (Aromatic Protons) One singlet for 2 equivalent protonsTwo distinct signals (doublets) for 2 non-equivalent protons
¹H NMR (tert-Butyl Protons) One singlet for 18 protons (2 groups)Two distinct singlets for 9 protons each (2 groups)
¹³C NMR (Aromatic Carbons) Fewer signals due to symmetryMore signals due to asymmetry
MS Fragmentation (Key ion) Prominent [M-15]⁺ peak (loss of CH₃) at m/z 221 nih.govDifferent relative intensities of fragment ions

Structural Analog Studies

2,6-di-tert-butyl-4-methylphenol (BHT): Replacing the 4-methoxy group with a 4-methyl group creates a well-known antioxidant, BHT. This change primarily affects the electronic properties of the aromatic ring and the chemical shifts of the substituents in NMR spectra. The fundamental sterically hindered phenol structure, however, remains. stackexchange.com

2,6-di-tert-butyl-4-(methoxymethyl)phenol: The insertion of a methylene (B1212753) (-CH2-) bridge between the aromatic ring and the methoxy group creates this analog. researchgate.net This modification increases the molecule's flexibility and molecular weight (250.37 g/mol ) and alters the chemical environment of the 4-position substituent, which would be clearly observable in NMR spectroscopy. researchgate.net

Butylated Hydroxyanisole (BHA) Isomers: BHA is typically a mixture of 2-tert-butyl-4-hydroxyanisole (B1682940) and 3-tert-butyl-4-hydroxyanisole. nih.govnih.gov These analogs are crucial for understanding the role of the two bulky tert-butyl groups in this compound. Removing one of the tert-butyl groups dramatically reduces the steric hindrance around the hydroxyl group and eliminates the molecule's symmetry, leading to more complex NMR spectra and different physicochemical properties like melting point. nih.govnih.gov

Table 2: Physicochemical Properties of this compound and Its Structural Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Difference from Target
This compound C₁₅H₂₄O₂236.35 sigmaaldrich.com102-106 sigmaaldrich.com-
2,6-di-tert-butyl-4-methylphenol (BHT)C₁₅H₂₄O220.3669-73-OCH₃ at C4 replaced by -CH₃
2,6-di-tert-butyl-4-(methoxymethyl)phenolC₁₆H₂₆O₂250.37 researchgate.netNot specified-OCH₃ at C4 replaced by -CH₂OCH₃ researchgate.net
3-tert-butyl-4-hydroxyanisole (an isomer of BHA)C₁₁H₁₆O₂180.24 nih.gov62-64Lacks tert-butyl group at C6 nih.gov

Synthetic Strategies and Chemical Transformations of 2,6 Di Tert Butyl 4 Methoxyphenol

Chemical Synthesis Pathways and Reaction Design

The primary methods for synthesizing 2,6-di-tert-butyl-4-methoxyphenol (B167138) involve the strategic introduction of bulky tert-butyl groups onto a p-methoxyphenol scaffold or the etherification of a pre-alkylated phenol (B47542).

A prevalent industrial method for preparing related compounds involves the Friedel-Crafts alkylation of a phenol. For butylated hydroxyanisole (BHA), a common process starts with the methylation of hydroquinone (B1673460) to produce p-methoxyphenol, which is subsequently alkylated with isobutylene (B52900). google.com This butylation step, however, is often not selective and can produce a mixture of 2- and 3-tert-butyl-4-methoxyphenol isomers. google.com The separation of these isomers can be challenging and costly. google.com

An alternative strategy involves the alkylation of p-methoxyphenol with isobutylene using a phosphoric acid catalyst. google.com This reaction typically yields a mixture of the mono- and di-butylated products. google.com

Another approach begins with a pre-alkylated phenol and introduces the methoxy (B1213986) group in a later step. One patented method describes the reaction of 4-bromo-2-tert-butylphenol (B178157) with a methoxide (B1231860), such as sodium methoxide, in an organic solvent to yield substantially pure 2-tert-butyl-4-methoxyphenol (B74144). google.com This pathway advantageously avoids the formation of the 3-isomer. google.com

A different etherification route utilizes 2-tert-butylhydroquinone as the starting material, which is reacted with dimethyl sulfate (B86663) under alkaline catalysis in a two-phase system to produce 2-tert-butyl-4-methoxyphenol. justia.com

Catalysts are crucial for directing the selectivity and efficiency of the synthesis. In the alkylation of p-methoxyphenol with isobutylene, phosphoric acid has been employed as a catalyst. google.com

More contemporary and neutral catalytic systems have also been developed. For the synthesis of 2,6-di-tert-butyl-4-halophenols and the title compound, a combination of silica, lithium perchlorate, and lithium bromide has been shown to be effective. acs.org For the related alkylation of phenol with tert-butyl alcohol, ionic liquids such as 1H-imidazole-1-acetic acid tosylate ([HIMA]OTs) have been used as efficient and recyclable catalysts. nih.gov

In a multi-step synthesis to produce the related 2,6-di-tert-butyl-4-methylphenol, a hydrogenation catalyst is used in the final step to convert an intermediate, N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, to the target molecule. google.com For the synthesis of 2-tert-butyl-4-methoxyphenol from 4-bromo-2-tert-butylphenol, a copper-based catalyst is used in conjunction with a formamide. google.com

Starting Material(s)Reagent(s)CatalystProductReference
p-MethoxyphenolIsobutylenePhosphoric AcidMono- and Di-tert-butyl-p-methoxyphenol google.com
Phenoltert-Butyl Alcohol[HIMA]OTs (Ionic Liquid)4-tert-Butylphenol nih.gov
4-Bromo-2-tert-butylphenolSodium MethoxideCopper-based catalyst2-tert-Butyl-4-methoxyphenol google.com
2,6-di-tert-butylphenol (B90309)Formic acid, Acetic acidNone (reflux)2,6-Di-t-butyl-4-(4-methoxybenzyl) phenol prepchem.com

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield of the desired product is a key focus in synthetic design. In the phosphoric acid-catalyzed alkylation of p-methoxyphenol, a technique involving the continuous extraction of the catalyst phase with a paraffinic solvent like hexane (B92381) was developed. google.com This process removes the mono-alkylated product from the reaction zone shortly after its formation, significantly reducing further alkylation and thus decreasing the yield of the undesired di-butylated product. google.com

In a patented method for preparing the analogous 2,6-di-tert-butyl-4-methylphenol, the yield was increased to 98.7% by removing volatile by-products (such as methanol (B129727), water, and bis-amine) from the reaction mass. google.com This was achieved by heating the mixture to 110-140°C while purging with an inert gas containing a secondary amine. google.com

For the synthesis of 2-tert-butyl-4-methoxyphenol from 2-tert-butylhydroquinone, a crude yield of 96% was reported, which, after recrystallization, provided an 84% yield of high-purity product. justia.com Optimization of the reaction between 4-bromo-2-tert-butylphenol and sodium methoxide found that a temperature range of 90° to 95°C in methanol was preferable, leading to a product purity as high as 98-99% even before workup. google.com

Kinetic studies on the related alkylation of phenol with tert-butyl alcohol using an ionic liquid catalyst identified optimal conditions as a reaction time of 120 minutes at a temperature of 70°C, which resulted in 100% conversion of the alcohol. nih.gov

ReactionOptimization StrategyReported Yield/PurityReference
Alkylation of p-methoxyphenolContinuous extraction of catalyst phaseIncreased mono-alkylated product google.com
Synthesis of 2,6-di-tert-butyl-4-methylphenolRemoval of volatile by-products by heating/purging98.7% yield google.com
Synthesis of 2-tert-butyl-4-methoxyphenolRecrystallization of crude product84% yield, 99% purity justia.com
Alkylation of phenolOptimized time (120 min) and temperature (70°C)100% conversion nih.gov

Isolation and Purification Techniques for Research-Grade Material

Achieving research-grade purity often requires specific isolation and purification steps. Recrystallization is a commonly cited method. For instance, after the synthesis of 4-bromo-2,6-di-tert-butylphenol (B72302), the crude product is recrystallized twice from an ethanol-water mixture to yield light yellow crystals. orgsyn.org Similarly, the product from the reaction of 2,6-di-t-butylphenol and 4-methoxybenzyl alcohol is recrystallized from methanol to give colorless needles. prepchem.com

For butylated hydroxyanisole (BHA), which is often produced as an isomeric mixture, purification of the desired 2-isomer is typically accomplished through multiple crystallizations. google.com A patented method for producing high-purity 2-tert-butyl-4-methoxyphenol reports achieving a purity of over 99% after recrystallization, with the isomer content being less than 1%. justia.com

In some syntheses, distillation is the preferred method of isolation. After the hydrogenation step to produce 2,6-di-tert-butyl-4-methylphenol, the final product is isolated by distillation. google.com

Derivatization Reactions and Functional Group Interconversions

The sterically hindered phenol core of this compound allows for various chemical transformations. The hydroxyl group can be derivatized, as shown in the preparation of methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide), where 4-bromo-2,6-di-tert-butylphenol is reacted with trimethylaluminum. orgsyn.org

Functional group interconversions can also be performed on related structures. For example, 2,6-di-tert-butylphenol can undergo a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to form N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. google.com This intermediate can then be catalytically hydrogenated to convert the aminomethyl group into a methyl group, yielding 2,6-di-tert-butyl-4-methylphenol. google.com

The related antioxidant, butylated hydroxytoluene (BHT), which has a methyl group instead of a methoxy group at the 4-position, undergoes several transformation reactions in the environment. These include oxidation of the methyl group to form 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO), and 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH). researchgate.netnih.gov Oxidation of the aromatic system can also lead to 2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione (BHT-Q). researchgate.netnih.gov Analysis of these derivatives often requires a further derivatization step, such as silylation with N,O-bis(trimethylsilyl)trifluoroacetamide, before analysis by gas chromatography-mass spectrometry. researchgate.netnih.gov

Starting CompoundReagent(s)ProductTransformation TypeReference
4-Bromo-2,6-di-tert-butylphenolTrimethylaluminumMethylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide)Derivatization of -OH group orgsyn.org
2,6-di-tert-butylphenolFormaldehyde, DimethylamineN,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamineMannich Reaction google.com
N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamineHydrogen2,6-di-tert-butyl-4-methylphenolHydrogenation (Functional Group Interconversion) google.com
2,6-di-tert-butyl-4-methylphenol (BHT)OxidantsBHT-OH, BHT-CHO, BHT-COOH, BHT-QOxidation researchgate.netnih.gov

Mechanistic Studies of 2,6 Di Tert Butyl 4 Methoxyphenol Reactivity

Oxidation Pathways and Formation of Reaction Intermediates

The oxidation of 2,6-di-tert-butyl-4-methoxyphenol (B167138) can lead to a variety of products, depending on the oxidizing agent and reaction conditions. A primary step in many oxidation reactions is the formation of the corresponding phenoxyl radical. sigmaaldrich.comcapes.gov.br This unstable intermediate can then undergo further reactions. sigmaaldrich.comcapes.gov.br

For instance, oxidation with horseradish peroxidase and hydrogen peroxide generates the primary, unstable phenoxy free radical of 2-tert-butyl-4-methoxyphenol (B74144) (a related compound), which can be detected by electron spin resonance (ESR) spectroscopy. sigmaaldrich.comcapes.gov.br Similarly, ortho-disubstituted phenols like this compound are oxidized to more stable phenoxy radicals compared to their ortho-monosubstituted counterparts. sigmaaldrich.comcapes.gov.br

Further oxidation can lead to the formation of quinone-type structures. For example, the oxidation of the related compound 2,6-di-tert-butyl-4-methylphenol with oxygen and sodium hydroxide (B78521) at elevated temperatures yields products such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and likely 2,6-di-tert-butylbenzoquinone. usgs.gov The oxidation of this compound can also lead to the formation of dimers and other coupling products. researchgate.net For example, the oxidative self-coupling of a related phenol (B47542) using potassium ferricyanide (B76249) in an alkaline medium results in a spirocyclic compound. researchgate.net

The oxidation of substituted phenols by a cupric-superoxo complex has been shown to proceed via an initial hydrogen atom abstraction, followed by coupling of a second molar equivalent of the phenol to the initially formed phenoxyl radical. acs.org This leads to a two-electron oxidation reaction for para-alkoxy substituted phenols, liberating hydrogen peroxide. acs.org

Reduction Chemistry and Product Characterization

Information specifically on the reduction chemistry of this compound is less prevalent in the provided search results. However, the reduction of oxidized products derived from this phenol is a relevant area. For example, quinone methides, which can be formed from the oxidation of related phenols, can undergo reduction. iiarjournals.org The characterization of reduction products would typically involve standard analytical techniques such as NMR spectroscopy and mass spectrometry to elucidate their chemical structures.

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of this compound in electrophilic and nucleophilic reactions is dictated by the electron-donating nature of the hydroxyl and methoxy (B1213986) groups and the steric hindrance from the tert-butyl groups. The aromatic ring is activated towards electrophilic substitution, but the bulky tert-butyl groups direct incoming electrophiles to the less hindered positions.

The phenolic hydroxyl group can also act as a nucleophile. For instance, in the synthesis of para-alkoxyl-2,6-di-tert-butylphenols, the phenoxide ion acts as a nucleophile. acs.org Conversely, the formation of quinone methides from the oxidation of related phenols creates an electrophilic center that can undergo Michael addition. researchgate.net

The catalytic ortho-alkylation of phenols, a process that can involve electrophilic attack on the activated phenol ring, has been studied. acs.orgacs.org Control experiments with anisoles (where the hydroxyl group is replaced by a methoxy group) show significantly lower conversion, highlighting the importance of the phenolic hydroxyl group in activating the ring for such transformations. acs.org

Investigation of Reaction Kinetics and Rate Constants

Kinetic studies are crucial for elucidating the efficiency of this phenol as a radical scavenger. The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a radical species, which neutralizes the radical and forms a stable phenoxy radical. The stability of this resulting radical is key to preventing the initiation of new oxidation chains.

Research into the reaction kinetics of this compound often involves determining the stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant. For instance, in studies using initiators like 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), the stoichiometric factors of phenolic compounds are determined using induction period methods. researchgate.net While many simple phenols exhibit a stoichiometric factor of around 2, the specific value for this compound can be influenced by reaction conditions and the nature of the radical species involved.

The inhibition rate constant (k_inh) is another critical parameter that quantifies the reactivity of an antioxidant. A higher k_inh value generally indicates a more effective antioxidant. For hindered phenols like this compound, these rate constants are often determined through competitive reaction studies or by monitoring the decay of a specific radical, such as the 1,1'-diphenyl-2-picrylhydrazyl (DPPH) radical. However, the bulky tert-butyl groups can sometimes limit the usefulness of assays like the DPPH test due to steric hindrance. researchgate.net

Electron spin resonance (ESR) spectroscopy has been employed to directly observe the formation and stability of the phenoxy radical derived from this compound during its reaction with radicals generated, for example, by the horseradish peroxidase and hydrogen peroxide system. capes.gov.br These studies confirm that ortho-disubstituted phenols, such as the compound , form more stable phenoxy radicals compared to their ortho-monosubstituted counterparts. capes.gov.br

The table below presents kinetic data from various studies, illustrating the rate constants of this compound with different radical species. These values highlight the compound's efficiency in radical scavenging processes.

ReactantRadical SpeciesSolvent/SystemTemperature (°C)Rate Constant (k)
This compoundPeroxy RadicalsMethyl Methacrylate70Inhibition of Polymerization
This compoundOH RadicalsAtmospheric Pressure of Air25 ± 2Not explicitly measured, but related phenols show high reactivity. nih.gov
This compoundDPPH RadicalVariousAmbientModerate to low reactivity due to steric hindrance. researchgate.net

Table 1: Selected Reaction Kinetic Data for this compound.

Further research has also explored the synergistic effects on reaction kinetics when this compound is combined with other antioxidants. For example, combinations with less hindered phenols like 2-tert-butyl-4-methoxyphenol (BHA) can lead to enhanced antioxidant activity. nih.goviiarjournals.org This synergy is often attributed to the regeneration of the more active antioxidant by the other, or the formation of new, more potent antioxidant species.

Computational Chemistry and Theoretical Modeling of 2,6 Di Tert Butyl 4 Methoxyphenol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent properties of molecules. DFT methods, such as B3LYP, have proven to be highly effective for describing the structural, spectral, and electronic characteristics of phenolic compounds with a favorable balance between accuracy and computational cost nih.gov. By solving approximations of the Schrödinger equation, these calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that govern the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, a key function for a chain-breaking antioxidant, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity nih.gov. A smaller gap suggests that the molecule is more polarizable and reactive nih.gov.

For 2,6-di-tert-butyl-4-methoxyphenol (B167138), DFT calculations at the UB3LYP/6-311+G level have been used to determine its frontier orbital energies. These calculations are crucial for predicting its effectiveness as a radical scavenger. A higher HOMO energy corresponds to a stronger electron-donating ability, facilitating the hydrogen atom transfer to neutralize free radicals.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
This compound (DTBMP)-5.650.876.52

Data sourced from a theoretical study on inhibitors for styrene polymerization, which calculated FMO energies using DFT (UB3LYP/6-311+G level).

The primary mechanism by which phenolic antioxidants like this compound inhibit oxidation is by donating the hydrogen atom from their hydroxyl (-OH) group to a free radical. The ease with which this bond breaks is quantified by the Bond Dissociation Enthalpy (BDE). A lower O-H BDE indicates a weaker bond, making the hydrogen atom more readily available for donation and thus enhancing antioxidant activity.

Computational methods, particularly DFT, are widely used to calculate BDE values. The calculation typically involves determining the enthalpies of the parent phenol (B47542), the resulting phenoxyl radical, and a hydrogen atom, according to the equation: BDE = H(ArO•) + H(H•) - H(ArOH) where H is the calculated enthalpy of the respective species.

Experimental studies have determined the O-H BDE for this compound to be approximately 79.6 kcal/mol, which is comparatively weak and supports its use as an effective antioxidant rsc.org. Theoretical calculations on a series of 4-substituted 2,6-di-tert-butylphenols have shown good correlation between DFT-calculated BDEs and experimental values. These studies confirm that electron-donating substituents at the para-position, such as the methoxy (B1213986) group (-OCH₃), decrease the O-H BDE by stabilizing the resulting phenoxyl radical through resonance. The bulky tert-butyl groups at the ortho positions provide steric hindrance, which further stabilizes the phenoxyl radical by preventing it from participating in unwanted side reactions.

CompoundO-H Bond Dissociation Enthalpy (kcal/mol)Method
This compound79.6Experimental

The experimental value highlights the weakening of the O-H bond due to the electronic effects of the substituents. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green represents areas of neutral potential ymerdigital.com.

For this compound, an MEP map would reveal a region of strong negative potential (red) around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. This confirms the -OH group as the primary site for interaction with electrophilic species and the site of hydrogen donation. The aromatic ring would exhibit a mixed potential, while the hydrogen of the hydroxyl group would be a site of positive potential (blue), confirming its electrophilic character and susceptibility to abstraction by a radical species. MEP analysis is a valuable tool for understanding the structure-activity relationships of antioxidant molecules nih.gov.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules in various environments, such as in solution or within a polymer matrix.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. DFT calculations are commonly used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

For molecules structurally similar to this compound, such as 2,6-di-tert-butylphenol (B90309) and 2,6-di-tert-butyl-4-methylphenol (BHT), DFT calculations have successfully reproduced experimental spectra. For example, studies on BHT have shown that vibrational frequencies calculated using the B3LYP method with a 6-31G(d) basis set show good agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and other systematic errors researchgate.net. Key vibrational modes, such as the O-H stretch, C-H stretches, and aromatic ring vibrations, can be accurately assigned. Similarly, rotational spectroscopy of 2,6-di-tert-butylphenol, supplemented by DFT calculations, has allowed for precise determination of its molecular structure in the gas phase unibo.it. These studies demonstrate the power of theoretical methods to predict and interpret the spectroscopic properties of hindered phenols.

Spectroscopic TechniqueTypical Computational MethodPredicted ParametersRelevance
Infrared (IR) & RamanDFT (e.g., B3LYP/6-31G(d))Vibrational Frequencies & IntensitiesConfirmation of functional groups and molecular structure.
Rotational SpectroscopyDFT / Ab initioRotational Constants & Dipole MomentsPrecise determination of gas-phase geometry.
NMRDFT (e.g., GIAO method)Chemical Shifts (¹H, ¹³C)Structural elucidation and confirmation in solution.

Reaction Pathway Modeling and Transition State Analysis

A significant application of computational chemistry is the modeling of chemical reaction pathways to understand reaction mechanisms, kinetics, and thermodynamics. For an antioxidant like this compound, this involves modeling its reaction with free radicals.

Using DFT, researchers can map the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. This includes locating and characterizing transition states—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy barrier, which is crucial for calculating the reaction rate constant.

Studies on the antioxidant mechanisms of closely related hindered phenols, such as BHT, have used DFT to model the hydrogen atom transfer (HAT) process to peroxyl radicals. These models calculate the activation energies and reaction enthalpies, confirming that the HAT mechanism is a highly favorable, low-energy pathway. Furthermore, computational studies on other reactions involving hindered phenols, like the Kolbe-Schmitt reaction of 2,6-di-tert-butylphenol, have successfully modeled the entire reaction mechanism, including the binding of reactants, the structures of transition states for key steps like electrophilic addition, and the Gibbs free energy profile of the reaction. This type of analysis provides a detailed, step-by-step understanding of how the molecule participates in chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological or chemical activity. In the context of this compound, QSAR models are primarily employed to predict its antioxidant reactivity based on various molecular descriptors. These models are instrumental in understanding the structural features that govern its efficacy as a radical scavenger.

The antioxidant activity of phenolic compounds, including this compound, is largely attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The ease of this donation is a key parameter in determining antioxidant potency and is influenced by the electronic and steric environment of the hydroxyl group.

Detailed research into the structure-activity relationship of hindered phenolic compounds has provided valuable data on the antioxidant efficacy of this compound. Its reactivity is often compared with other structurally similar antioxidants to elucidate the impact of specific functional groups.

A key factor influencing the antioxidant activity of phenolic compounds is the stability of the resulting phenoxyl radical after hydrogen donation. For this compound, the two bulky tert-butyl groups at the ortho positions provide significant steric hindrance. This steric shielding protects the hydroxyl group and stabilizes the subsequent phenoxyl radical, preventing it from participating in further undesirable reactions. The methoxy group at the para position also plays a crucial electronic role, influencing the electron density on the aromatic ring and the O-H bond dissociation enthalpy.

Computational studies often employ Density Functional Theory (DFT) to calculate molecular descriptors that are then used in QSAR models. One of the most critical descriptors for antioxidant activity is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a free radical, signifying higher antioxidant activity. Theoretical studies on similar phenolic antioxidants have consistently shown that the O-H group has the lowest BDE compared to other C-H bonds in the molecule, making it the primary site for radical scavenging activity.

The following table presents experimental data on the antioxidant activity of this compound in comparison to other hindered phenolic compounds, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%, while t,,,,, represents the time required to reach the steady state at the EC50 concentration.

CompoundEC50 (mol/L)t½ (min)
This compound6.54 x 10⁻⁵505.39
2,6-di-tert-butyl-4-methylphenol (BHT)3.26 x 10⁻⁵56.31
2,6-di-tert-butyl-4-ethylphenol3.21 x 10⁻⁵306.59
2,4-di-tert-butylphenol (B135424)2.73 x 10⁻⁵31.80
2-tert-butyl-benzene-1,4-diol (TBHQ)10.85 x 10⁻⁵1754.85

QSAR models for phenolic antioxidants often reveal correlations between antioxidant activity and electronic parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and ionization potential (IP). A higher HOMO energy generally corresponds to a greater ability to donate electrons, which can be a factor in antioxidant mechanisms.

While a specific, universally adopted QSAR equation for this compound is not prominently featured in the literature, the principles derived from broader studies on phenolic antioxidants are applicable. These studies consistently highlight the importance of a low O-H BDE, steric shielding of the hydroxyl group, and electronic stabilization of the resulting radical as key determinants of antioxidant reactivity.

Applications of 2,6 Di Tert Butyl 4 Methoxyphenol in Materials Science and Industrial Chemistry

Polymer and Elastomer Stabilization Mechanisms

The utility of 2,6-di-tert-butyl-4-methoxyphenol (B167138) in the polymer and rubber industries is well-established, where it serves to prevent degradation and discoloration caused by oxidation and exposure to heat and light. ontosight.ai

Inhibition of Thermal and Oxidative Degradation in Polymeric Systems

Polymers and elastomers are susceptible to thermal and oxidative degradation, a process initiated by the formation of free radicals that leads to chain scission and a subsequent loss of mechanical properties. chemrxiv.org this compound functions as a primary antioxidant, interrupting this degradation cascade. The phenolic hydroxyl group donates a hydrogen atom to reactive peroxy radicals (ROO•), converting them into more stable hydroperoxides (ROOH) and forming a stabilized phenoxyl radical. chemrxiv.orgmdpi.com The steric hindrance provided by the adjacent tert-butyl groups enhances the stability of this phenoxyl radical, preventing it from initiating new degradation chains. mdpi.com

This mechanism effectively prolongs the service life of polymeric materials. For instance, in polypropylene, hindered phenolic antioxidants are crucial for both processing stability and long-term thermal stability. researchgate.netchembk.com The effectiveness of this stabilization is often measured by the Oxidation Induction Time (OIT), which indicates the material's resistance to oxidation at elevated temperatures. The incorporation of phenolic antioxidants significantly increases the OIT of polymers.

Research has shown that the stabilizing effect of similar hindered phenols, like 2,6-di-tert-butyl-4-methylphenol (BHT), in polystyrene films involves reducing the formation rate of low-molecular-weight carbonyl products and decreasing the number of polymer chain scissions. researchgate.net

Table 1: Effect of Antioxidants on the Oxidation Induction Time (OIT) of Polypropylene This table illustrates the typical improvement in thermal stability, as measured by OIT, when a hindered phenolic antioxidant is added to a polymer like polypropylene.

SampleAntioxidant Concentration (wt%)OIT at 200°C (minutes)
Unstabilized Polypropylene0< 1
Polypropylene with Phenolic Antioxidant0.1> 30

Note: Data is illustrative and based on general knowledge of antioxidant performance in polyolefins.

Role in UV Protection of Materials

In addition to thermal and oxidative stability, this compound contributes to the UV protection of materials. ontosight.ai While not a primary UV absorber, its ability to scavenge free radicals generated by UV radiation helps to mitigate the photodegradation process. UV exposure can initiate oxidation, and by interrupting this cycle, the antioxidant indirectly protects the polymer from the damaging effects of sunlight, which include discoloration, embrittlement, and loss of surface gloss.

Antioxidant Function in Lubricants and Fuels

This compound and related hindered phenols are vital additives in lubricants and fuels to prevent oxidative degradation. ontosight.aistle.org In these applications, the antioxidant extends the fluid's service life and ensures the protection of mechanical components. minglanchem.com

During the operation of machinery, lubricants are exposed to high temperatures, pressure, and oxygen, which can trigger oxidation. mdpi.com This leads to the formation of sludge, varnish, and corrosive acids, increasing the lubricant's viscosity and diminishing its performance. mdpi.comstle.org By scavenging the initial radical species (ROO•), this compound inhibits the oxidation of the base oil at temperatures up to 120°C. mdpi.com This helps to maintain the lubricant's properties and reduces wear and tear on equipment. minglanchem.com

Similarly, in fuels, this antioxidant prevents the formation of gums and sediments that can clog fuel lines and injectors. ontosight.ai Its function is crucial for maintaining fuel stability, especially during long-term storage.

Integration into Coatings, Adhesives, and Resins for Enhanced Stability

The stabilizing properties of this compound are also leveraged in coatings, adhesives, and resins. chembk.com In these systems, it functions as a resin stabilizer, preventing oxidative degradation that can lead to discoloration, loss of adhesion, and changes in viscosity during both storage and application. tcichemicals.com Its solubility in organic solvents makes it easy to incorporate into these formulations. chembk.com By neutralizing free radicals, it helps to preserve the integrity and extend the shelf life of the final products. It is often used in combination with other stabilizers, such as phosphites and thioesters, to achieve synergistic effects and broader protection against degradation. chembk.com

Chemical Preservation in Food Science for Lipid Stability

In the food industry, this compound is used as a preservative to maintain the quality and extend the shelf life of products susceptible to lipid oxidation. ontosight.ai

Prevention of Rancidity in Fats and Oils

The primary role of this compound in food science is to prevent the oxidative rancidity of fats and oils. iiarjournals.org Rancidity is a process that results in undesirable flavors and odors, making the food unpalatable. The antioxidant mechanism involves the donation of a hydrogen atom to lipid peroxy radicals, thus terminating the chain reaction of oxidation. This is particularly important in processed foods that are heat-treated or have a long shelf life. iiarjournals.org Its effectiveness in stabilizing fats and oils has been well-documented. acs.org

Research has also investigated the synergistic effects of combining different antioxidants. For example, studies have shown that combinations of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), a compound structurally related to this compound, can exhibit enhanced antioxidant activity in certain systems. nih.govresearchgate.net

Table 2: Antioxidant Efficacy in a Model Food System (e.g., Lard) This table provides a representative example of how an antioxidant like this compound can delay the onset of rancidity, measured by the peroxide value (PV).

SampleStorage Time (Days) at 60°CPeroxide Value (meq/kg)
Control (No Antioxidant)520
With this compound (0.02%)5< 2
Control (No Antioxidant)10> 100 (Rancid)
With this compound (0.02%)1015

Note: Data is illustrative, based on established principles of lipid oxidation and its prevention.

Shelf-Life Extension of Food Products: Chemical Mechanisms

This compound is a synthetic phenolic antioxidant utilized in food products, particularly those with high-fat content, to prevent oxidative degradation and extend shelf-life. nih.govchemicalbook.com Its efficacy lies in its ability to interrupt the free-radical chain reactions that characterize lipid autoxidation. The chemical mechanism is primarily centered on its function as a primary antioxidant or a radical scavenger. nih.gov

The process of lipid oxidation is a cascade of chemical reactions that begins with the formation of free radicals from unsaturated fatty acids, typically initiated by factors like heat, light, or metal ions. These initial radicals react with oxygen to form lipid peroxyl radicals (ROO•), which then propagate the chain reaction by abstracting hydrogen from other lipid molecules, creating lipid hydroperoxides (ROOH) and new lipid radicals.

This compound (ArOH) intervenes in this cycle by donating its phenolic hydrogen atom to the highly reactive lipid peroxyl radical. nih.gov This action terminates the propagation step and generates a lipid hydroperoxide, which is a more stable, non-radical species, and a 2,6-di-tert-butyl-4-methoxyphenoxyl radical (ArO•).

Radical Scavenging Reaction: ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical is significantly less reactive than the initial lipid peroxyl radical. Its stability is enhanced by two key structural features:

Steric Hindrance: The two bulky tert-butyl groups at the ortho positions (2 and 6) of the phenol (B47542) ring sterically shield the radical oxygen, preventing it from easily participating in further reactions that would propagate oxidation.

Resonance Delocalization: The unpaired electron of the phenoxyl radical can be delocalized across the aromatic ring, further contributing to its stability.

StepDescriptionKey ReactantsKey Products
InitiationFormation of lipid free radicals (R•) from unsaturated fatty acids.Lipid (RH)Lipid Radical (R•)
PropagationLipid radicals react with oxygen to form lipid peroxyl radicals (ROO•), which abstract hydrogen from other lipid molecules.R•, O₂, RHLipid Peroxyl Radical (ROO•), Lipid Hydroperoxide (ROOH)
Intervention (Antioxidant Action)This compound (ArOH) donates a hydrogen atom to the lipid peroxyl radical.ROO•, ArOHROOH, Phenoxyl Radical (ArO•)
TerminationThe stabilized phenoxyl radical (ArO•) undergoes further reactions, such as dimerization or reaction with another radical, to form stable, non-radical products.ArO•Dimers, Quinones, etc.

Role as a Chemical Reagent or Building Block in Organic Synthesis

Beyond its application as an antioxidant, this compound serves as a valuable reagent and building block in organic synthesis, primarily leveraging the reactivity of its phenolic group and the steric hindrance provided by the tert-butyl substituents.

As a chemical reagent, its hindered phenolic structure is key to its utility. The bulky tert-butyl groups influence the regioselectivity of reactions and can stabilize reactive intermediates. A notable example is its participation in tandem reactions. It has been shown to take part in Indium(III) trifluoromethanesulfonate-catalyzed tandem reactions involving ortho-alkynylarylimines and various nucleophiles. chemicalbook.com In this context, the phenol likely acts as an internal proton source or participates in the coordination with the metal catalyst, facilitating the complex transformation.

The compound also functions as a foundational structure, or building block, for the synthesis of more complex molecules. The phenolic hydroxyl group can be readily derivatized, and the aromatic ring can undergo substitution reactions, although the positions are heavily influenced by the existing bulky groups. For instance, the synthesis of novel Schiff base ligands, such as 2,6-bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol, has been achieved starting from a derivative, 2,6-diformyl-4-methoxyphenol, showcasing how the core phenolic structure can be elaborated into more complex coordination chemistry scaffolds.

The synthesis of related hindered phenols often provides insight into the potential transformations of this compound. For example, methods used to prepare 2,6-di-tert-butyl-4-methylphenol (BHT), a structurally similar antioxidant, involve the reaction of 2,6-di-tert-butylphenol (B90309) with formaldehyde (B43269) and dimethylamine (B145610) to form a Mannich base, followed by hydrogenolysis. google.com Such synthetic routes highlight the reactivity of the para-position in these sterically hindered phenols, suggesting that this compound could be a precursor to other 4-substituted derivatives.

Reaction TypeRole of this compound or Related StructuresExample Product/IntermediateReference
Catalytic Tandem ReactionParticipates as a reagent/proton source in In(OTf)₃-catalyzed reactions.Complex heterocyclic structures chemicalbook.com
Mannich Reaction (on related phenol)Serves as a nucleophile for condensation with formaldehyde and an amine.N,N-dimethyl-3,5-di-tert.butyl-4-hydroxybenzylamine google.com
Building Block for LigandsThe core structure is elaborated to form multidentate ligands (from a diformyl derivative).Schiff base ligandsN/A
Ortho-Alkylation (on related phenol)A substrate for selective alkylation, demonstrating the reactivity of the phenolic ring.2,6-dihexyl-4-methoxyphenol acs.org

Advanced Analytical Methodologies for 2,6 Di Tert Butyl 4 Methoxyphenol

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2,6-di-tert-butyl-4-methoxyphenol (B167138), providing the necessary separation from other compounds that may interfere with its detection.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. researchgate.nettib.eunih.gov This method is particularly suitable for volatile and thermally stable compounds. The high separation efficiency of the gas chromatograph combined with the specific and sensitive detection capabilities of the mass spectrometer allows for reliable identification and quantification, even at trace levels. tib.eunih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on the compound's boiling point and affinity for the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. tib.eu For instance, the analysis of 2,4,6-tri-tert-butylphenol (B181104) and its related compounds, including 2,6-di-tert-butylphenol (B90309), in food samples has been successfully achieved using GC/MS in selected ion monitoring (SIM) mode after steam distillation extraction. researchgate.net This approach offers high sensitivity and selectivity.

Interactive Table: GC-MS Parameters for Phenolic Compound Analysis

ParameterSettingReference
Column (1st Dimension) 60 m BP1 (0.25 mm ID, 0.25 µm film) tib.eu
Column (2nd Dimension) 1.5 m BPX50 (0.1 mm ID, 0.1 µm film) tib.eu
Injection Mode Hot Split tib.eu
Ionization Electron Ionization (70 eV) tib.eu
Mass Range (m/z) 15 - 500 tib.eu
Acquisition Rate 100 Hz tib.eu

High-performance liquid chromatography (HPLC) offers a versatile alternative to GC, particularly for compounds that are not easily volatilized or are thermally labile. For the analysis of this compound and other phenolic compounds, reversed-phase HPLC is commonly employed. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A variety of detectors can be coupled with HPLC for the detection of this compound, including:

Diode-Array Detector (DAD) : Provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Mass Spectrometry (MS) : HPLC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, enabling the analysis of complex samples. dphen1.com

One study developed an analytical method for 35 endocrine-disrupting chemicals, including various phenols, in environmental waters using off-line solid-phase extraction followed by two LC-ESI-MS/MS runs in both negative and positive ionization modes. dphen1.com This highlights the capability of HPLC-MS to analyze a wide range of compounds in a single run.

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netnih.gov SFC is considered a "green" technology due to the reduced use of organic solvents. nih.gov It bridges the gap between gas and liquid chromatography and is particularly useful for the separation of non-volatile or thermally sensitive compounds. researchgate.netnih.gov

The advantages of SFC include faster analysis times and higher efficiency compared to HPLC. technologynetworks.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its analytical power, making it a promising technique for the analysis of phenolic antioxidants like this compound. nih.gov However, the application of SFC for the analysis of complex polyphenol mixtures is still less common compared to LC, as it requires extensive optimization of various parameters. nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical step in the analysis of this compound, as it is often present at low concentrations in complex matrices such as food, water, and biological tissues. The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances.

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and clean-up of samples. dphen1.commdpi.comucp.pt It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent is crucial for effective extraction. For phenolic compounds, polymeric sorbents like Oasis HLB are often used due to their broad-spectrum affinity. dphen1.com

Solid-phase microextraction (SPME) is a solvent-free, miniaturized version of SPE that integrates sampling, extraction, and concentration into a single step. jeaht.orgmdpi.comresearchgate.net In SPME, a fused-silica fiber coated with a suitable stationary phase is exposed to the sample. The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. jeaht.org SPME has been successfully applied to the analysis of various phenols in water and food samples. jeaht.orgmdpi.com For instance, a method using a polydimethylsiloxane/divinylbenzene (PDMS/DVB)-coated fiber was optimized for the extraction of endocrine-disrupting chemicals, including various phenols, from plastic baby bottles. mdpi.com

Interactive Table: SPE and SPME in Phenolic Compound Analysis

TechniqueSorbent/FiberMatrixKey FindingsReference
SPE Oasis HLBEnvironmental WatersRecoveries of 80.1% to 110.2% for 35 endocrine disruptors. dphen1.com
SPME Polyacrylate (PA) fiber modified with BSTFA-TMCSWaterLODs ranged between 0.2 and 1.7 µg/L. jeaht.org
SPME 65 µm PDMS/DVBPlastic LeachatesOptimized for extraction of various endocrine-disrupting phenols. mdpi.com

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis, typically by gas chromatography. sigmaaldrich.comsemanticscholar.org For phenolic compounds like this compound, derivatization can improve volatility, thermal stability, and chromatographic behavior, leading to better peak shape and sensitivity. sigmaaldrich.comgcms.cz

A common derivatization technique for compounds with active hydrogen atoms, such as the hydroxyl group in phenols, is silylation. gcms.czchemcoplus.co.jp This involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, sometimes with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate. jeaht.orgsigmaaldrich.com For example, in the analysis of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in dust and sediment, some of the more polar metabolites were derivatized with BSTFA prior to GC-MS analysis to improve their chromatographic properties. nih.govresearchgate.net

Electrochemical Detection Methods

The electrochemical detection of this compound, a sterically hindered phenolic compound, leverages its susceptibility to oxidation. Various electrochemical techniques can be employed for its sensitive and selective quantification. These methods are primarily based on the oxidation of the phenolic hydroxyl group at a specific potential on the surface of a working electrode. The electrochemical behavior is significantly influenced by the molecular structure, particularly the presence of electron-donating tert-butyl and methoxy (B1213986) groups, which affect the oxidation potential. nih.govscispace.comresearchgate.net

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for studying the redox properties and for the quantitative analysis of phenolic antioxidants. nih.govmdpi.com In a typical voltammetric experiment, the oxidation of this compound at a suitable electrode, like a glassy carbon electrode (GCE), would produce a well-defined anodic peak. scispace.comuc.pt The potential at which this peak appears is characteristic of the compound, while the peak current is proportional to its concentration.

The general mechanism for the electrochemical oxidation of phenols involves the transfer of one electron and one proton from the hydroxyl group to form a phenoxyl radical. uc.pt The stability of this radical and the subsequent reaction pathways are influenced by the substituents on the aromatic ring. For this compound, the bulky tert-butyl groups at the ortho positions sterically hinder dimerization and other follow-up reactions of the phenoxyl radical, which can lead to more stable and reproducible electrochemical signals. The methoxy group at the para position, being an electron-donating group, is expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted phenol (B47542).

Research on structurally similar compounds, such as other para-substituted phenols, has shown that the oxidation potential is sensitive to the nature of the substituent at the para position. scispace.com While specific studies on the electrochemical detection of this compound are not extensively documented in the provided results, the principles established for other phenolic antioxidants are directly applicable. For instance, DPV, with its enhanced sensitivity and better resolution compared to CV, is a preferred technique for quantitative analysis. mdpi.com The experimental conditions, including the pH of the supporting electrolyte, the scan rate, and the choice of electrode material, are crucial parameters that need to be optimized to achieve the best analytical performance. uc.pt

Table 1: Electrochemical Parameters for Analysis of Phenolic Compounds

Analytical Technique Electrode Key Parameters Application
Cyclic Voltammetry (CV) Glassy Carbon Electrode (GCE) Scan rate, pH of supporting electrolyte Study of redox behavior, determination of oxidation potential. nih.gov
Differential Pulse Voltammetry (DPV) Glassy Carbon Electrode (GCE) Pulse amplitude, pulse width, scan rate Quantitative analysis with high sensitivity. mdpi.com
Square Wave Voltammetry (SWV) Modified Electrodes Frequency, amplitude, step potential Fast and sensitive determination of antioxidants. nih.gov

Spectrophotometric and Fluorometric Quantification Techniques

Spectrophotometric and fluorometric methods offer alternative and often complementary approaches for the quantification of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.

Spectrophotometric Methods

UV-Vis spectrophotometry can be utilized for the determination of this compound based on its characteristic absorption of ultraviolet light. The phenolic chromophore, with its conjugated π-electron system, exhibits distinct absorption bands in the UV region. The presence of the methoxy and tert-butyl substituents will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. For instance, a study on a hindered phenol-linked benzophenone (B1666685) compound showed a strong UV absorption in the 200-500 nm range. nih.gov While a specific UV-Vis spectrum for this compound is not provided, analysis of similar phenolic compounds suggests that a quantitative method can be developed by measuring the absorbance at its λmax and using a calibration curve. nih.gov

Colorimetric assays, often used to determine the total phenolic content or antioxidant capacity of a sample, can also be adapted for the quantification of specific phenolic compounds. Methods like the Folin-Ciocalteu assay, while not specific, could be employed after a suitable separation step like chromatography. latamjpharm.org Other assays, such as the cupric ion reducing antioxidant capacity (CUPRAC) and ferric reducing antioxidant power (FRAP) methods, measure the reducing ability of the antioxidant and could potentially be used for quantification, though they may suffer from interferences from other reducing agents. mdpi.comnih.gov

Fluorometric Methods

Fluorometric methods are generally more sensitive and selective than spectrophotometric techniques. The native fluorescence of this compound can be exploited for its quantification. Phenolic compounds are known to fluoresce, and the excitation and emission wavelengths are dependent on the molecular structure and the solvent environment. omlc.org The methoxy group in this compound is likely to enhance its fluorescence quantum yield compared to the non-methoxylated analogue.

A typical fluorometric analysis would involve exciting the sample at its maximum excitation wavelength and measuring the emitted fluorescence at the corresponding maximum emission wavelength. The fluorescence intensity would be directly proportional to the concentration of the analyte over a certain range. Fluorescence quenching studies can also be employed for indirect quantification. For example, the quenching of a fluorescent probe by the antioxidant can be measured, with the degree of quenching being related to the antioxidant concentration. rsc.org

While specific fluorometric protocols for this compound are not detailed in the search results, the general principles of fluorescence spectroscopy for the analysis of phenolic antioxidants are well-established. tandfonline.comusda.gov The development of a fluorometric method would require the determination of the optimal excitation and emission wavelengths and the investigation of potential matrix effects.

Table 2: Spectroscopic and Fluorometric Methods for Phenolic Compound Analysis

Method Principle Typical Wavelengths Remarks
UV-Vis Spectrophotometry Measurement of UV absorbance by the phenolic ring. nih.gov 200-400 nm Simple and rapid, but may lack specificity.
Folin-Ciocalteu Assay Reduction of phosphomolybdic-phosphotungstic acid reagent. latamjpharm.org ~760 nm Common for total phenolics, but not specific.
CUPRAC Assay Reduction of Cu(II)-neocuproine complex. mdpi.com ~450 nm Measures antioxidant capacity.
FRAP Assay Reduction of ferric-tripyridyltriazine complex. nih.gov ~593 nm Measures antioxidant capacity.
Fluorescence Spectroscopy Measurement of native fluorescence. omlc.org Excitation/Emission dependent on compound High sensitivity and selectivity.

Environmental Fate and Chemical Transformation of 2,6 Di Tert Butyl 4 Methoxyphenol

Photodegradation Pathways and Kinetics in Environmental Media

The degradation of 2,6-di-tert-butyl-4-methoxyphenol (B167138) initiated by sunlight is a key process in its environmental transformation. While specific kinetic data for this exact compound is limited, studies on structurally similar phenols provide significant insights into its likely behavior.

The photodegradation of substituted phenols in aquatic environments is influenced by factors such as pH, the presence of natural photosensitizers like humic acids, and the intensity of solar radiation. For related compounds like 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), photodegradation in the presence of persulfate (a strong oxidizing agent that can be formed photochemically) follows pseudo-first-order kinetics. researchgate.net The reaction rate is significantly influenced by the concentration of such oxidizing species. researchgate.net The primary mechanism of photodegradation is expected to involve the generation of highly reactive hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−), which attack the aromatic ring. researchgate.net

The initial steps in the photodegradation of this compound likely involve the abstraction of the phenolic hydrogen by photochemically generated radicals, leading to the formation of a phenoxy radical. This radical is stabilized by the bulky tert-butyl groups at the ortho positions. Further reactions can lead to the formation of quinone-type structures and cleavage of the aromatic ring.

Abiotic Chemical Transformation Mechanisms (e.g., Hydrolysis, Oxidation)

Beyond the influence of light, this compound can undergo other chemical transformations in the environment, primarily through oxidation.

Hydrolysis: The ether linkage in this compound is a methoxy (B1213986) group directly attached to the aromatic ring. Aryl ethers are generally resistant to hydrolysis under typical environmental pH and temperature conditions due to the strength of the aryl-oxygen bond. The significant steric hindrance provided by the two adjacent tert-butyl groups further shields the ether linkage from nucleophilic attack, making hydrolysis an unlikely degradation pathway.

Oxidation: Oxidation is a more significant abiotic transformation pathway. The oxidation of the related compound, 2,6-di-tert-butyl-4-methylphenol (BHT), has been studied, and the products provide clues to the potential oxidation products of this compound. usgs.gov Oxidation of BHT with oxygen in an alkaline medium yields products such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone. usgs.gov This suggests that oxidation of this compound would likely proceed via the formation of a phenoxy radical, which can then lead to the formation of benzoquinones and other oxidized species. The oxidation of hindered phenols with peroxy radicals has been shown to produce dialkyl-p-benzoquinones and tetraalkyl diphenoquinones. researchgate.net

Biodegradation Processes and Microbial Catalysis (focus on chemical pathways)

Microbial activity is a primary driver for the degradation of many organic compounds in the environment. While specific studies on the microbial degradation of this compound are not abundant, the metabolism of similar aromatic ethers and phenols by bacteria and fungi has been well-documented.

The biodegradation of aromatic compounds is a key process in their removal from contaminated sites. nih.gov For aromatic ethers, a common initial step in microbial degradation is the cleavage of the ether bond. In the case of this compound, this would involve O-demethylation to produce 2,6-di-tert-butyl-1,4-dihydroxybenzene (a hydroquinone). This reaction is often catalyzed by monooxygenase enzymes.

Following demethylation, the resulting dihydroxyaromatic compound is susceptible to ring cleavage by dioxygenase enzymes. This is a common strategy employed by microorganisms to break down the stable aromatic ring, leading to the formation of aliphatic carboxylic acids that can then enter central metabolic pathways, such as the Krebs cycle. nih.gov For instance, the biodegradation of 2,4-dichlorophenoxyacetic acid involves the formation of a dichlorocatechol which then undergoes ring cleavage. nih.gov

Bacteria from genera such as Pseudomonas and Alcaligenes are known for their ability to degrade a wide variety of aromatic compounds. nih.govnih.gov An Alcaligenes species has been shown to degrade 2,6-di-tert-butylphenol (B90309), a structurally similar compound. nih.gov

Identification and Characterization of Environmental Transformation Products

The transformation of this compound in the environment leads to the formation of various byproducts. Based on the degradation pathways of related compounds, a number of potential transformation products can be anticipated.

Studies on the biotransformation of the closely related antioxidant, butylated hydroxytoluene (BHT), have identified several key metabolites. researchgate.net These include products of oxidation of the alkyl group and the aromatic ring. By analogy, the transformation of this compound is expected to yield similar types of products.

A primary oxidation product is likely to be 2,6-di-tert-butyl-1,4-benzoquinone . This compound results from the oxidation of the parent phenol (B47542). Further oxidation and ring cleavage can lead to the formation of various aliphatic acids.

The table below lists the potential environmental transformation products of this compound, drawing analogies from the known transformation products of BHT. researchgate.net

Parent Compound Potential Transformation Product Formation Pathway
This compound2,6-Di-tert-butyl-1,4-benzoquinoneOxidation
This compound3,5-Di-tert-butyl-4-hydroxybenzaldehydeOxidation of the methoxy group
This compound3,5-Di-tert-butyl-4-hydroxybenzoic acidFurther oxidation of the aldehyde
This compound2,6-Di-tert-butyl-4-(hydroxymethyl)phenolReduction of the aldehyde or hydroxylation
This compoundVarious aliphatic acidsRing cleavage following oxidation

Sorption and Mobility in Soil and Aquatic Systems

The movement of this compound through soil and aquatic environments is largely governed by its tendency to sorb to soil organic carbon and sediments. This property is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com

A high Koc value indicates that the compound will be strongly adsorbed to soil and sediment, leading to lower mobility. Conversely, a low Koc value suggests that the compound will remain primarily in the water phase and be more mobile. chemsafetypro.com The Koc can be estimated from the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. chemsafetypro.com

For this compound, the estimated Log Kow is approximately 4.9. nih.gov Using common regression equations to estimate Koc from Kow, the Log Koc for this compound is predicted to be in the range of 3.5 to 4.5. This relatively high value suggests that this compound will have a strong affinity for organic matter in soil and sediment.

Therefore, its mobility in the environment is expected to be low. It is likely to accumulate in organic-rich soils and sediments, with limited potential for leaching into groundwater. researchgate.net The mobility of phenols in soil has been shown to be inversely correlated with their sorption coefficients. researchgate.net

Remediation Strategies for Environmental Contamination (chemical/physical approaches)

In the event of environmental contamination with this compound, various remediation strategies can be employed. These approaches can be broadly categorized as chemical and physical methods.

Chemical Remediation:

Advanced Oxidation Processes (AOPs): AOPs are highly effective for the degradation of recalcitrant organic pollutants like phenolic compounds. arabjchem.orgtaylorfrancis.com These technologies generate highly reactive species, such as hydroxyl radicals, which can non-selectively oxidize a wide range of organic molecules. Common AOPs include:

Ozonation: Ozone (O3) is a strong oxidant that can directly react with phenols or decompose to form hydroxyl radicals.

UV/H2O2: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals.

Fenton and Photo-Fenton Reactions: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals, with the photo-Fenton process being enhanced by UV light.

Photocatalysis: This method often utilizes titanium dioxide (TiO2) as a photocatalyst, which upon UV irradiation, generates electron-hole pairs that lead to the formation of reactive oxygen species. arabjchem.org

Physical Remediation:

Adsorption: This is a widely used technique for removing organic contaminants from water. Activated carbon is a common adsorbent due to its high surface area and porosity. arabjchem.org Innovative adsorbents like cyclodextrin (B1172386) polymers and molecularly imprinted polymers are also being explored for the removal of alkylphenols. researchgate.net

Membrane Filtration: Technologies like nanofiltration and reverse osmosis can effectively separate dissolved organic molecules from water based on size and charge. arabjchem.org

Soil Washing: This ex-situ technique involves excavating contaminated soil and washing it with a suitable solvent to extract the contaminants.

Soil Vapor Extraction (SVE): For volatile organic compounds, SVE can be used to remove them from the unsaturated zone of the soil.

Bioremediation:

Biostimulation and Bioaugmentation: These in-situ techniques involve stimulating the growth of indigenous microorganisms or introducing specific microbial strains that are capable of degrading the contaminant. saudijournals.com

Constructed Wetlands: These engineered systems can effectively treat water contaminated with organic pollutants through a combination of physical, chemical, and biological processes. researchgate.net

The choice of the most appropriate remediation strategy depends on various factors, including the concentration and extent of contamination, the specific environmental matrix (soil, water, or sediment), and cost-effectiveness.

Emerging Research Directions and Prospective Investigations on 2,6 Di Tert Butyl 4 Methoxyphenol

Innovations in Sustainable Synthetic Approaches

The industrial synthesis of hindered phenols like 2,6-di-tert-butyl-4-methoxyphenol (B167138) has traditionally relied on Friedel-Crafts alkylation, often employing catalysts that raise environmental concerns. wikipedia.org Current research is actively pursuing more sustainable and efficient synthetic routes. One promising approach involves the use of solid acid catalysts, which can be more easily separated from the reaction mixture and potentially regenerated and reused, thus minimizing waste.

A notable development is the exploration of cooperative Lewis acid/metal dual catalysis for the selective ortho-alkylation of phenols. acs.org This method offers a one-step synthesis, improving atom economy and reducing the waste associated with multi-step processes. acs.org For instance, a protocol has been developed that allows for the recovery and reuse of a Pd/C catalyst for up to five runs, paving the way for scalable flow processes. acs.org

Furthermore, alternative synthetic strategies are being investigated to produce specific isomers of related compounds, which can be precursors or analogues to this compound. For example, a process has been described for preparing substantially pure 2-tert-butyl-4-methoxyphenol (B74144) by reacting 4-bromo-2-tert-butylphenol (B178157) with a methoxide (B1231860) in an organic solvent. google.com This method avoids the formation of the 3-isomer, simplifying purification. google.com Another patented method details the preparation of 2,6-di-tert-butyl-4-methylphenol through the reaction of 2,6-di-tert-butylphenol (B90309) with formaldehyde (B43269) and dimethylamine (B145610), followed by hydrogenolysis, which reportedly increases the yield and improves product quality. google.com

The synthesis of related compounds, such as 2,6-di-tert-butyl-4-(methoxymethyl)phenol, has also been achieved with high yields by reacting 4-bromomethyl-2,6-di-tert-butylphenol with methanol (B129727). researchgate.net These innovative synthetic methods highlight a shift towards more environmentally friendly and economically viable production of this compound and its derivatives.

Exploration of Novel Catalytic and Reagent Applications

Beyond its primary role as an antioxidant, this compound and its structural analogues are finding new applications as catalysts and reagents in organic synthesis. The steric hindrance provided by the tert-butyl groups, combined with the electronic properties of the phenol (B47542) and methoxy (B1213986) groups, imparts unique reactivity.

Research has shown that this compound participates in Indium(trifluoromethanesulfonate)₃-catalyzed tandem reactions of ortho-alkynylarylimine with various nucleophiles. chemicalbook.com This demonstrates its potential utility in facilitating complex organic transformations.

Furthermore, studies on hindered phenols are revealing their potential in mediating or catalyzing various reactions. For example, the development of a cooperative Lewis acid/metal dual catalysis system for phenol alkylation showcases the catalytic potential of systems involving hindered phenols. acs.org While not directly using this compound as the catalyst, this research opens avenues for designing new catalytic systems based on its structural motifs.

The investigation into the chemical properties of related hindered phenols provides further insight. For instance, the synthesis of 2,6-di-tert-butylphenol, a precursor to many antioxidants, involves ortho-alkylation of phenol, a reaction that requires specific catalytic conditions to achieve high selectivity. wikipedia.orggoogle.com The understanding gained from these syntheses can be applied to develop new catalytic applications for this compound itself.

Advanced Design of Stabilizer Systems for High-Performance Materials

This compound is a well-established antioxidant and stabilizer for various materials, including plastics, rubber, fuels, and lubricants. ontosight.ai The ongoing development of high-performance materials necessitates the design of even more effective and durable stabilizer systems.

Research is focused on understanding the synergistic effects of combining this compound with other antioxidants. Studies have shown that combinations of hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2-tert-butyl-4-methoxyphenol (BHA), can exhibit enhanced antioxidant activity. researchgate.netiiarjournals.orgnih.gov This synergistic interaction is believed to be due to the formation of bioactive intermediates. iiarjournals.orgnih.gov For example, a combination of BHT and BHA at an appropriate molar ratio has been shown to exert potent anti-inflammatory activity, which is attributed to a complex synergistic antioxidant effect. nih.gov

The development of such advanced stabilizer systems is crucial for protecting polymers and other materials from degradation caused by oxidation, heat, and light, thereby extending their service life and maintaining their performance characteristics. researchgate.netontosight.ai The insights gained from studying the antioxidant mechanisms of these phenol combinations can guide the design of next-generation stabilizer packages tailored for specific high-performance applications.

Integrated Experimental and Computational Approaches for Mechanistic Discovery

To fully unlock the potential of this compound and related compounds, a deep understanding of their reaction mechanisms is essential. The integration of experimental studies with computational modeling is proving to be a powerful strategy for mechanistic discovery.

Computational methods, such as Density Functional Theory (DFT), are being used to calculate key properties like homolytic bond dissociation enthalpy (BDE) and ionization potential, which are crucial for understanding antioxidant activity. researchgate.net For instance, DFT calculations have been employed to study the properties of Pt₃Au as a highly effective catalyst in electrochemical reactions, demonstrating the power of computational screening in catalyst design. acs.org

Experimental techniques, such as the induction period method for polymerization and radical scavenging assays, provide valuable data on the kinetics and efficiency of antioxidant action. researchgate.net By combining these experimental results with computational models, researchers can elucidate the structure-activity relationships that govern the behavior of hindered phenols. For example, a linear relationship has been found between the 50% cytotoxic concentration and the inhibition rate constant for a series of tert-butylphenols, suggesting that their biological activity is dependent on radical reactions. researchgate.net

This integrated approach is also being applied to understand the O-demethylation of aryl methyl ethers, a critical step in lignin (B12514952) valorization, where mechanistic studies have revealed the involvement of a methyl radical. acs.org Such detailed mechanistic insights are invaluable for the rational design of new catalysts, stabilizers, and bioactive molecules based on the this compound scaffold.

Development of Next-Generation Analytical Platforms

The increasing complexity of materials and biological systems where this compound is used demands more sophisticated analytical platforms for its detection and characterization. The trend is moving towards platforms that offer reduced offline testing, a greater focus on online and real-time monitoring, and the ability to measure multiple attributes simultaneously. nih.gov

Advanced analytical techniques are crucial for quality control and for studying the behavior of this compound in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a standard method for identifying and quantifying this compound. nih.gov Furthermore, techniques like X-ray diffraction are used to characterize the crystalline structure of related compounds, which can be important for their application and stability. google.com

The development of next-generation analytical platforms will likely involve the integration of various spectroscopic and spectrometric methods with advanced data analytics and automation. nih.gov This will enable more sensitive, resource-efficient, and responsive analysis. For instance, in the context of biopharmaceutical production, such platforms are being developed to handle the characterization of complex products with numerous critical quality attributes. nih.gov Similar principles can be applied to the analysis of high-performance materials and other systems containing this compound, providing a more comprehensive understanding of its role and fate.

Q & A

Basic Research Questions

Q. What is the primary mechanism by which 2,6-Di-tert-butyl-4-methoxyphenol acts as an antioxidant?

  • Answer : The compound donates hydrogen atoms from its phenolic hydroxyl group to neutralize free radicals, terminating oxidative chain reactions. Its bulky tert-butyl groups enhance steric protection, stabilizing the phenoxyl radical intermediate .
  • Methodology : Evaluate antioxidant efficacy via the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Measure the reduction in absorbance at 517 nm upon reaction with the compound .

Q. How can researchers assess the purity of this compound in laboratory settings?

  • Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 280 nm, comparing retention times against certified reference standards. Confirm purity via melting point analysis (lit. range: 102–106°C) .

Q. What experimental protocols are recommended for studying its stability under oxidative stress?

  • Answer : Conduct accelerated degradation studies by exposing the compound to UV light or reactive oxygen species (ROS) in solution. Monitor degradation products using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How does this compound interact with other antioxidants in synergistic studies?

  • Answer : Design binary or ternary antioxidant systems with compounds like BHT or α-tocopherol. Quantify synergy using the Combination Index (CI) method via isobolographic analysis. For example, dietary studies in mice show complete protection against BHT-induced lung toxicity when co-administered .

Q. What methodological considerations are essential when employing this compound as a radical inhibitor in enantioselective bromocycloetherification?

  • Answer : Add 0.5 mol% of the compound to suppress radical-mediated isomerization. Optimize enantiomeric excess (ee) using chiral HPLC and validate via X-ray crystallography. Note that higher concentrations may interfere with catalytic activity .

Q. How can equilibrium constants for hydrogen atom transfer (HAT) be determined using this compound?

  • Answer : Use electron paramagnetic resonance (EPR) equilibration with a reference phenol (e.g., 2,6-di-tert-butyl-4-methylphenol). Calculate the equilibrium constant (Keq) from radical concentrations measured under steady-state conditions .

Q. What advanced analytical techniques resolve structural ambiguities in its reaction intermediates?

  • Answer : Employ time-resolved ESR spectroscopy to capture transient phenoxyl radicals. Pair with computational methods (DFT calculations) to model radical stability and reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.